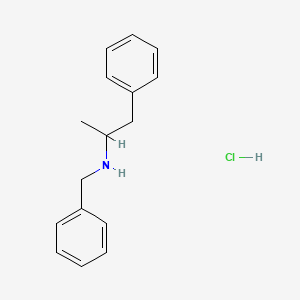

Benzyl(1-phenylpropan-2-yl)amine hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZVDMDDHHROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501064 | |

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-43-4 | |

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure properties of Benzyl(1-phenylpropan-2-yl)amine hydrochloride

This guide provides a comprehensive technical overview of Benzyl(1-phenylpropan-2-yl)amine hydrochloride, a significant compound in the field of medicinal and forensic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, synthesis, analytical characterization, and pharmacological context, grounding all information in established scientific principles and methodologies.

Introduction and Nomenclature

Benzyl(1-phenylpropan-2-yl)amine is a secondary amine featuring a benzyl group and a 1-phenylpropan-2-yl group attached to a nitrogen atom. It is structurally related to amphetamine and is a positional isomer of compounds like N-methyl-2-phenylpropan-1-amine.[1][2] Its hydrochloride salt is the common form used in laboratory settings for its increased stability and solubility. This compound and its derivatives are of interest due to their diverse effects on the central nervous system.

Chemical Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its reactivity, formulation, and biological activity.

Molecular Structure and Stereochemistry

Benzyl(1-phenylpropan-2-yl)amine possesses a chiral center at the second carbon of the propane chain. This gives rise to two enantiomers: (R)- and (S)-Benzyl(1-phenylpropan-2-yl)amine. The specific stereoisomer can significantly influence its pharmacological activity. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.[3]

.dot

Figure 1. Chemical Structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is crucial for laboratory handling, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀ClN | [4] |

| Molecular Weight | 261.79 g/mol (base), 298.25 g/mol (HCl salt) | [4] |

| Appearance | Typically a white to off-white powder or crystalline solid. | [5] |

| Solubility | Soluble in water, ethanol, and methanol. | [3] |

| Chirality | Contains one stereocenter. |

Synthesis and Purification

The synthesis of secondary amines like Benzyl(1-phenylpropan-2-yl)amine is most commonly achieved through reductive amination. This method is highly versatile and widely used in pharmaceutical synthesis.[6]

Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6] For Benzyl(1-phenylpropan-2-yl)amine, the precursors are 1-phenyl-2-propanone (also known as benzyl methyl ketone, BMK) and benzylamine.[7]

.dot

Figure 2. General workflow for the synthesis via reductive amination.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative example and should be performed with appropriate safety precautions in a controlled laboratory environment.

-

Reaction Setup: To a round-bottom flask, add 1-phenyl-2-propanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzyl-1-phenylpropan-2-imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation and Purification: Dissolve the crude base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry to obtain this compound.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the presence of the benzyl, phenyl, and propyl groups and their connectivity.[8]

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern of the compound, providing definitive structural confirmation.[7][9] The hydrochloride salt will typically show the mass of the protonated free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks for N-H stretching (in the salt form, broad N⁺-H bands), C-H stretching (aromatic and aliphatic), and aromatic C=C bending would be expected.

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the compound and for quantitative analysis.

| Technique | Typical Conditions | Purpose |

| GC-MS | Column: DB-5 or equivalent; Temperature Program: 50°C to 280°C ramp. | Purity assessment, identification of volatile impurities and precursors.[7] |

| HPLC | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with a modifier like TFA. | Purity determination, quantitative analysis, separation of stereoisomers (with a chiral column). |

Figure 4. Simplified diagram of the potential mechanism of action at a dopaminergic synapse.

Conclusion

This compound is a compound of significant chemical and pharmacological interest. Its synthesis is readily achievable through established methods like reductive amination, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. Understanding its physicochemical properties, synthetic routes, and analytical profile is paramount for researchers in medicinal chemistry, drug development, and forensic science who may encounter this or structurally related molecules. The principles and protocols outlined in this guide provide a solid foundation for the safe and effective handling, synthesis, and analysis of this compound.

References

-

PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]

-

The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Organic Syntheses. Benzenemethanamine, α-ethyl-, hydrochloride, (αS) - Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. Supporting Information - Contents. [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

Wiley Online Library. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]

-

Wikipedia. Benzylamine. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. 2-phenyl-propylamine | Ligand page. [Link]

-

Semantic Scholar. Review: Synthetic Methods for Amphetamine. [Link]

-

ResearchGate. Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. [Link]

-

ResearchGate. (S)-1-(Benzylselanyl)-3-phenylpropan-2-amine. [Link]

- Google Patents.

-

PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

-

The Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Malaysian Journal of Forensic Sciences. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Phenylpropan-1-amine hydrochloride | 20388-87-8 [chemicalbook.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

Physicochemical Profiling and Ionization Dynamics of Benzyl(1-phenylpropan-2-yl)amine

An In-Depth Technical Guide on the

Executive Summary

Benzyl(1-phenylpropan-2-yl)amine , commonly referred to as N-Benzylamphetamine , represents a critical intermediate in the metabolic pathway of benzphetamine and a structural analogue to the phenethylamine class of psychostimulants. Unlike its parent compound (amphetamine, pKa ~9.9), N-benzylamphetamine exhibits a distinct ionization profile characterized by a significantly lower pKa (approx. 7.50).[1][2] This shift in basicity dramatically alters its lipophilicity-pH profile (logD), facilitating rapid blood-brain barrier (BBB) translocation and unique intracellular trapping dynamics.

This technical guide provides a rigorous analysis of the molecule’s ionization behavior, theoretical and experimental pKa determination, and the downstream pharmacological implications for researchers in drug discovery and ADME profiling.

Chemical Identity & Structural Analysis

The physicochemical behavior of N-benzylamphetamine is dictated by the steric and electronic interplay between the lipophilic benzyl moiety and the amphetamine backbone.

| Property | Data | Notes |

| IUPAC Name | (2S)-N-benzyl-1-phenylpropan-2-amine | Assumes d-isomer derivation (common in pharmacotherapy). |

| Common Name | N-Benzylamphetamine | Major metabolite of Benzphetamine (Didrex). |

| CAS Number | 10149140 (PubChem CID) | |

| Molecular Formula | C₁₆H₁₉N | |

| Molecular Weight | 225.33 g/mol | |

| Structural Class | Secondary Amine | Lipophilic aralkylamine. |

Structural Determinants of Basicity

The nitrogen center in N-benzylamphetamine is secondary, flanked by an isopropyl-phenyl chain (amphetamine backbone) and a benzyl group.

-

Inductive Effects (-I): The benzyl group exerts a weak electron-withdrawing inductive effect compared to a methyl group, reducing the electron density on the nitrogen lone pair.

-

Steric Hindrance: The bulky benzyl and 1-phenylpropan-2-yl groups create significant steric crowding. This hinders the solvation of the protonated cation (

) by water molecules. Since solvation stabilizes the ion, reduced solvation destabilizes the conjugate acid, favoring the neutral free base form and lowering the pKa.

pKa Determination & Ionization Profile

The Critical pKa Value: 7.50

While typical secondary aliphatic amines exhibit pKa values in the range of 10.0–11.0, and amphetamine itself is 9.9, N-benzylamphetamine possesses a pKa of approximately 7.50 [1].[2]

This value is anomalous for simple amines but consistent with bulky N-benzyl derivatives where steric inhibition of solvation plays a dominant role. This shifts the physiological equilibrium dramatically compared to standard amphetamines.

Ionization at Physiological pH

Using the Henderson-Hasselbalch equation for a weak base:

We can calculate the percentage of the ionized (protonated) form at critical physiological compartments:

| Compartment | pH | Calculation | % Ionized ( | % Neutral ( | ADME Implication |

| Gastric Fluid | 1.5 | ~100% | ~0% | High solubility; no absorption across stomach wall. | |

| Intestinal Fluid | 6.5 | ~90.9% | ~9.1% | Significant absorption window due to lipophilicity of neutral fraction. | |

| Blood Plasma | 7.4 | ~55.7% | ~44.3% | Critical: Nearly 50% exists as free base, facilitating rapid tissue/brain entry. | |

| Lysosome | 4.5 | ~99.9% | ~0.1% | Ion Trapping: Neutral drug enters, protonates, and is trapped. |

Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium shift at physiological pH.

Figure 1: Protonation equilibrium of N-benzylamphetamine. At pH 7.4, the reaction is poised near the midpoint, maintaining a high fraction of membrane-permeable free base.

Lipophilicity and Partitioning (LogP vs. LogD)

The lipophilicity of N-benzylamphetamine is driven by its two phenyl rings.

-

Calculated LogP (XLogP3): 3.7 [2].

-

Experimental Partitioning: True Partition Coefficient (TPC) in Heptane/Water is ~2250, indicating extreme lipophilicity of the neutral form [1].

LogD Profile (pH-Dependent Lipophilicity)

Since the drug is ionizable, the Distribution Coefficient (LogD) is more relevant than LogP.

-

At pH 7.4:

Insight: A LogD of 3.35 at physiological pH is optimal for CNS penetration (optimal range 2.0–3.5). This explains why N-benzylamphetamine (and its precursor benzphetamine) are potent anorectics with significant central activity.

Experimental Protocol: pKa Determination

For lipophilic amines like N-benzylamphetamine, aqueous titration is often inaccurate due to precipitation of the free base near the pKa. The Cosolvent Potentiometric Titration method is the gold standard.

Methodology: Yasuda-Shedlovsky Extrapolation

-

Preparation: Prepare 0.01 M stock solution of N-benzylamphetamine hydrochloride in water.

-

Cosolvent Systems: Prepare titration vessels with varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v).

-

Titration: Titrate each solution with standardized 0.1 M KOH (carbonate-free) under inert gas (

or -

Data Collection: Record pH vs. volume of titrant. Determine the apparent pKa (

) for each methanol concentration. -

Extrapolation: Plot

against the reciprocal of the dielectric constant ( -

Result: The y-intercept represents the aqueous pKa at 0% organic solvent.

Figure 2: Workflow for accurate pKa determination of lipophilic amines using cosolvent extrapolation.

Pharmacological & ADME Implications

The pKa of 7.50 is the defining feature of this molecule's pharmacokinetics.

Blood-Brain Barrier (BBB) Penetration

Most amphetamines (pKa ~9.9) are <1% neutral at pH 7.4. They rely on active transport or high concentration gradients. N-benzylamphetamine is ~44% neutral at pH 7.4. This massive fraction of lipophilic free base drives rapid passive diffusion across the BBB, leading to fast onset of central effects.

Lysosomal Ion Trapping

Lysosomes maintain an acidic pH (~4.5–5.0).

-

Cytosol (pH 7.2): Drug is ~40-50% neutral → enters lysosome easily.

-

Lysosome (pH 4.5): Drug becomes >99.9% ionized (

). -

Outcome: The cationic form cannot diffuse back out. The drug accumulates in lysosomes to concentrations 1000x higher than plasma (Lysosomotropism). This can lead to phospholipidosis or serve as a slow-release depot.

Renal Excretion

-

Acidic Urine (pH 5.0): Drug is ionized, reabsorption is low, excretion is high.

-

Alkaline Urine (pH 8.0): Drug is largely neutral (pKa 7.5 < pH 8.0). It is reabsorbed back into the blood.

-

Clinical Note: Urinary alkalinization (e.g., sodium bicarbonate) significantly prolongs the half-life of N-benzylamphetamine compared to standard amphetamines.

References

-

Vree, T. B., Muskens, A. T., & Van Rossum, J. M. (1969). Some physicochemical properties of amphetamine and related drugs. Journal of Pharmacy and Pharmacology, 21(11), 745–753. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10149140, N-Benzylamphetamine.[3] Link

-

Beckett, A. H., & Gibson, G. G. (1978). Stereochemistry of the metabolic incorporation of oxygen into (+)-and (-)-N-benzylamphetamine. Xenobiotica, 8(2), 73-83. Link

-

European Bioinformatics Institute. ChEMBL Database Report for N-Benzylamphetamine (CHEMBL1907644).[3][4] Link

Sources

Thermodynamic Stability of N-benzyl-alpha-methylphenethylamine Hydrochloride: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for evaluating the thermodynamic stability of N-benzyl-alpha-methylphenethylamine hydrochloride (Benzphetamine HCl). While widely recognized as an anorectic agent (Schedule III), its stability profile is complex due to the presence of a benzylic amine moiety susceptible to oxidative dealkylation and a crystal lattice capable of polymorphism.

This document moves beyond standard datasheets, offering researchers a causal analysis of degradation pathways, self-validating experimental protocols based on ICH Q1A(R2) guidelines, and a kinetic modeling strategy to predict shelf-life.

Part 1: Molecular Identity & Physicochemical Baseline

To establish a control baseline, we must first define the substrate's solid-state properties. Variations in melting point reported in literature (129°C vs. 153°C) indicate the presence of polymorphs , a critical variable in thermodynamic stability.

Structural Parameters

| Parameter | Specification | Stability Implication |

| IUPAC Name | (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride | Chiral center at C2 requires enantiomeric stability monitoring. |

| Molecular Weight | 275.82 g/mol | — |

| Salt Form | Hydrochloride (1:[1][2]1) | Protonation of the secondary amine increases lattice energy, reducing volatility and oxidation susceptibility compared to the free base. |

| pKa | ~10.0 (Amine) | High basicity implies sensitivity to acidic hydrolysis if moisture is present. |

| Hygroscopicity | Moderate | Risk of deliquescence at >75% RH, leading to solution-state degradation kinetics. |

Polymorphism & Melting Point Anomalies

Historical data presents a discrepancy in melting points. This is not experimental error but evidence of polymorphism:

-

Form I (Metastable): mp 129–130°C. Often obtained from rapid precipitation (e.g., ethyl acetate/HCl gas).

-

Form II (Thermodynamically Stable): mp 152–153°C. Obtained via controlled crystallization (slow cooling).

Critical Directive: Researchers must utilize Differential Scanning Calorimetry (DSC) to confirm the polymorph. Using Form I in formulation development risks a phase transition to Form II during storage, potentially altering dissolution rates and bioavailability.

Part 2: Degradation Pathways & Mechanisms

The thermodynamic instability of Benzphetamine HCl is driven primarily by oxidative N-dealkylation . The benzyl group, while sterically stabilizing, acts as a "sacrificial" moiety under oxidative stress.

Mechanistic Pathway

The degradation follows a radical-initiated mechanism or enzymatic-mimetic oxidation (in vitro):

-

Hydrogen Abstraction: Removal of a proton from the benzylic carbon (

-position). -

Radical/Iminium Formation: Formation of an unstable iminium ion intermediate.

-

Hydrolysis: The iminium ion reacts with residual moisture to cleave the C-N bond.

-

Products: Methamphetamine (secondary amine) and Benzaldehyde (oxidizes further to Benzoic Acid).

Visualization of Degradation Logic

Figure 1: Oxidative N-dealkylation pathway of Benzphetamine HCl. Note the formation of Methamphetamine, a controlled degradation product.

Part 3: Thermodynamic Profiling Protocols

To quantify stability, we employ a Self-Validating System using Arrhenius kinetics. This approach allows prediction of shelf-life (

Experimental Protocol: Accelerated Stability (ICH Q1A)

Objective: Determine the rate constant (

Workflow:

-

Sample Prep: Weigh 50 mg Benzphetamine HCl (Form II) into 10 mL Type I glass vials.

-

Conditions: Incubate at three isotherms: 50°C, 60°C, and 70°C. (Note: Keep below melting point).

-

Timepoints: t=0, 1, 3, 7, 14, 21, 28 days.

-

Analysis: Reconstitute in mobile phase and analyze via HPLC-UV (254 nm).

Analytical Method (HPLC)[4]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v). Low pH suppresses silanol interactions with the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm (peptide bond/amine) and 254 nm (phenyl rings).

Kinetic Calculation (The Arrhenius Model)

Once the concentration vs. time data is collected, apply the following logic:

-

Determine Order: Plot

vs. Time. A linear fit indicates First-Order Kinetics (typical for hydrolysis/oxidation).-

Equation:

-

-

Arrhenius Plot: Plot

vs.-

Slope =

- = Activation Energy (measure of thermodynamic barrier).

-

-

Shelf-Life Prediction: Extrapolate

to 25°C (

Part 4: Stability Workflow & Decision Tree

This diagram outlines the decision matrix for researchers when handling Benzphetamine HCl, ensuring compliance with ICH guidelines and scientific rigor.

Figure 2: Integrated Stability Testing Workflow compliant with ICH Q1A(R2).

Part 5: Summary of Stability Risks

| Risk Factor | Mechanism | Mitigation Strategy |

| Temperature | Polymorphic transition (Form I | Store below 30°C; Ensure API is Form II during synthesis. |

| Moisture | Plasticization of crystal lattice; Hydrolysis | Packaging with desiccants; Maintain RH < 60%. |

| Light | Photo-oxidative N-dealkylation | Amber glass vials; Light-resistant secondary packaging. |

| pH | Free base volatility (if pH > 9) | Maintain as HCl salt; Avoid alkaline excipients (e.g., Magnesium Stearate compatibility check required). |

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311017, Benzphetamine. Retrieved from [Link]

-

Heinzelman, R. V., & Aspergren, B. D. (1957).[5] U.S. Patent No.[5][6] 2,789,138.[5] N-benzyl-N-methyl-phenyl-ethyl-amine and acid addition salts. U.S. Patent and Trademark Office. (Source of original melting point data).

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Basis for Arrhenius protocols).

-

DrugBank Online. (2025). Benzphetamine: DB00865.[7] Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzphetamine Hydrochloride | C17H22ClN | CID 11558159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. ICH Official web site : ICH [ich.org]

- 5. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2008048254A1 - Highly pure crystalline benzphetamine hydrochloride and processes for preparing - Google Patents [patents.google.com]

- 7. Benzphetamine - Wikipedia [en.wikipedia.org]

Pharmacological Classification of Benzyl(1-phenylpropan-2-yl)amine Derivatives

Executive Summary

The Benzyl(1-phenylpropan-2-yl)amine scaffold represents a distinct subclass of sympathomimetic agents, chemically defined by the N-benzylation of the amphetamine (1-phenylpropan-2-amine) backbone. Unlike their parent compounds, which exhibit potent, direct-acting monoamine release, derivatives such as Benzphetamine and Clobenzorex function primarily as pharmacological prodrugs . Their therapeutic efficacy and abuse potential are rate-limited by hepatic metabolic activation—specifically N-dealkylation—which liberates the active amphetamine or methamphetamine moiety.

This technical guide delineates the pharmacological classification of these derivatives, emphasizing the critical transition from lipophilic precursor to active central nervous system (CNS) stimulant. It provides researchers with validated protocols for assessing metabolic stability and receptor affinity, distinguishing these agents from the structurally related but pharmacologically distinct N-benzylphenethylamine (NBOMe) hallucinogens.

Structural Chemistry & Structure-Activity Relationships (SAR)

The core scaffold consists of an amphetamine skeleton modified at the nitrogen atom with a benzyl group.[1] The presence of the

The N-Benzyl Moiety

The addition of a benzyl group to the amphetamine nitrogen dramatically alters the physicochemical profile:

-

Lipophilicity: Significantly increases

, facilitating blood-brain barrier (BBB) penetration but also increasing sequestration in adipose tissue. -

Receptor Affinity: The bulky N-benzyl group generally reduces direct affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the unsubstituted parent amine. This steric hindrance necessitates metabolic cleavage for full potency.

-

Substitution Effects: Substituents on the benzyl ring modulate metabolic stability.

-

Unsubstituted (Benzphetamine): Rapidly metabolized.

-

Ortho-Chloro (Clobenzorex): The electron-withdrawing chlorine atom at the 2-position may influence the rate of CYP450 oxidation, modulating the release profile of the active metabolite.

-

SAR Visualization

The following diagram illustrates the impact of structural modifications on the pharmacological fate of the molecule.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's moieties.

Pharmacodynamics: The Prodrug Paradigm

The pharmacological classification of these derivatives is Indirect Sympathomimetic . While early literature occasionally categorized them alongside direct releasers, modern binding assays confirm they possess low intrinsic affinity for monoamine transporters until bioactivated.

Mechanism of Action[2]

-

Prodrug Transport: The intact molecule crosses the BBB due to high lipophilicity.

-

Bioactivation (Hepatic/CNS): Cytochrome P450 enzymes cleave the N-benzyl bond.

-

Active Release: The liberated Amphetamine/Methamphetamine acts as a substrate for DAT and NET, reversing transport flux and increasing synaptic concentrations of dopamine and norepinephrine.[2]

-

VMAT2 Interaction: The active metabolite disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and releasing vesicular stores of neurotransmitters.

Receptor Selectivity Profile

| Target | Intact Derivative (e.g., Clobenzorex) | Active Metabolite (Amphetamine) | Physiological Effect |

| DAT | Low Affinity ( | High Affinity ( | Euphoria, Locomotion |

| NET | Low Affinity | High Affinity ( | Hypertension, Anorexia |

| TAAR1 | Negligible Agonism | Potent Agonist | Modulates firing rate |

| 5-HT2A | Negligible* | Negligible | Distinction from NBOMes |

*Note: Unlike N-benzylphenethylamines (NBOMes), N-benzylamphetamines lack the ring methoxy groups required for 5-HT2A agonism.

Pharmacokinetics & Metabolism[3][4]

The clinical duration and abuse liability of these agents are dictated by the kinetics of N-dealkylation .

Metabolic Pathway

The primary metabolic route involves oxidative N-dealkylation, mediated principally by CYP2B6 , CYP3A4 , and CYP2D6 .

-

Benzphetamine: Metabolized to d-methamphetamine (via N-debenzylation) and d-amphetamine (via subsequent N-demethylation).

-

Clobenzorex: Metabolized directly to d-amphetamine.

Figure 2: Metabolic bioactivation pathway converting N-benzyl derivatives into active sympathomimetic agents.

Experimental Protocols

To pharmacologically classify a novel N-benzyl(1-phenylpropan-2-yl)amine derivative, researchers must assess both its intrinsic activity and its metabolic conversion rate.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Determine the conversion rate of the derivative to amphetamine using liver microsomes.

-

Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration) on ice.

-

Incubation Mix: Prepare a reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Test Compound (1

final concentration) -

Microsomes (0.5 mg/mL final protein)

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).

-

Sampling: Aliquot samples at

minutes. -

Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., amphetamine-d5).

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition of Parent

Amphetamine. -

Calculation: Plot % Parent remaining and % Metabolite formed vs. time to determine

and intrinsic clearance (

Protocol B: Competitive Radioligand Binding (DAT)

Objective: Assess affinity of the parent molecule vs. metabolite.

-

Tissue Source: Rat striatal membrane homogenates or HEK293 cells stably expressing human DAT.

-

Radioligand: Use

WIN 35,428 (CFT) at a concentration of 2 nM ( -

Competition: Incubate membranes with radioligand and increasing concentrations of the test derivative (

M to -

Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Counting: Measure radioactivity via liquid scintillation spectroscopy.

-

Data Analysis: Fit data to a one-site competition model to derive

and calculate-

Expected Result: High

(low affinity) for N-benzyl derivatives confirms prodrug status.

-

Toxicology & Safety Profile

The safety profile of N-benzylamphetamine derivatives is dominated by the cardiovascular effects of their active metabolites and potential idiosyncratic reactions to the benzyl moiety.

-

Cardiovascular: Hypertension, tachycardia, and palpitations are common, driven by norepinephrine release.

-

Pulmonary Arterial Hypertension (PAH): Historically associated with anorectics (e.g., fenfluramine), this risk is elevated with chronic use of amphetamine prodrugs due to 5-HT transporter interactions or vasoconstrictive metabolites.

-

Abuse Potential: Classified as Schedule III (Benzphetamine) or IV (Clobenzorex in some jurisdictions) due to conversion to Schedule II amphetamines. The "rush" is typically attenuated compared to direct amphetamine administration due to the rate-limiting metabolic step.[3]

References

-

Cody, J. T., & Valtier, S. (1999).[4] Metabolic production of amphetamine following multidose administration of clobenzorex.[4] Journal of Analytical Toxicology.[4] Link

-

Glennon, R. A., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. Link

-

Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring.[5] Link

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2][6] European Journal of Pharmacology. Link

-

Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. Xenobiotica. Link

Sources

- 1. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clobenzorex Hydrochloride? [synapse.patsnap.com]

- 3. How Does Benzphetamine Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 4. Comparison on the Pharmacokinetics and Weight Reduction of Clobenzorex Slow Release and Immediate Release Formulations in Obese Patients [scirp.org]

- 5. Articles [globalrx.com]

- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of N-benzylamphetamine in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylamphetamine, a compound of significant interest in pharmacology and toxicology, undergoes extensive metabolic transformation in mammalian systems. This guide provides a comprehensive overview of the primary metabolic pathways, the enzymatic systems involved, and the analytical methodologies for the identification and quantification of its metabolites. The core metabolic routes include N-debenzylation, N-oxidation, and aromatic hydroxylation, which are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. The metabolism of N-benzylamphetamine is also characterized by its stereoselectivity, leading to differential rates of transformation for its enantiomers. This document will delve into the mechanistic details of these pathways, provide field-proven experimental protocols, and present data in a clear, accessible format to support research and development in this area.

Introduction: The Chemical and Pharmacological Landscape of N-benzylamphetamine

N-benzylamphetamine is a substituted amphetamine derivative with a benzyl group attached to the nitrogen atom. Its chemical structure influences its lipophilicity and interaction with metabolic enzymes, distinguishing its pharmacokinetic profile from other amphetamines. While it is a metabolite of the anorectic drug benzphetamine, its own pharmacological and toxicological properties warrant independent investigation. Understanding its metabolic fate is crucial for predicting its efficacy, duration of action, potential for drug-drug interactions, and toxicological profile.

The primary site of N-benzylamphetamine metabolism is the liver, where a suite of enzymes, most notably the cytochrome P450 superfamily, mediate its biotransformation. These reactions are broadly classified as Phase I metabolism, which introduces or exposes functional groups, thereby increasing the polarity of the molecule and facilitating its subsequent excretion.

Primary Metabolic Pathways of N-benzylamphetamine

The metabolism of N-benzylamphetamine in mammalian systems is multifaceted, with three principal pathways predominating: N-debenzylation, N-oxidation, and aromatic hydroxylation. These pathways can occur concurrently and may be influenced by factors such as the specific mammalian species, individual genetic polymorphisms in metabolic enzymes, and the stereochemistry of the substrate.

N-Debenzylation: A Gateway to Active Metabolites

A major metabolic route for N-benzylamphetamine is the cleavage of the N-benzyl bond, a process known as N-debenzylation. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of amphetamine and benzaldehyde. Amphetamine is a pharmacologically active central nervous system stimulant, and therefore, N-debenzylation represents a bioactivation pathway.

The mechanism of N-debenzylation is believed to proceed through an initial hydroxylation of the benzylic carbon, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield amphetamine and benzaldehyde.

N-Oxidation: Formation of Hydroxylamine and Nitrone Metabolites

N-oxidation is another significant metabolic pathway for N-benzylamphetamine, leading to the formation of N-oxygenated metabolites. This process involves the direct oxidation of the nitrogen atom. In vitro studies using rabbit liver homogenates have identified (+)- and (-)-N-benzyl-N-hydroxyamphetamine as metabolites.[1] This hydroxylamine can be further oxidized to form a nitrone metabolite.[1] These N-oxidized metabolites are generally more polar than the parent compound and may have distinct pharmacological or toxicological properties.

Aromatic Hydroxylation: Enhancing Polarity

Aromatic hydroxylation involves the addition of a hydroxyl group to the phenyl ring of the N-benzylamphetamine molecule. This reaction is a common metabolic pathway for many xenobiotics containing aromatic moieties and is catalyzed by CYP enzymes. The hydroxylation typically occurs at the para-position of the phenyl ring, leading to the formation of p-hydroxy-N-benzylamphetamine. This metabolite is significantly more polar than the parent drug and can be readily conjugated with glucuronic acid or sulfate in Phase II metabolism, facilitating its excretion from the body.[2][3]

Visualizing the Metabolic Landscape

The following diagram illustrates the interconnectedness of the primary metabolic pathways of N-benzylamphetamine.

Caption: Primary metabolic pathways of N-benzylamphetamine in mammalian systems.

The Role of Cytochrome P450 and Stereoselectivity

The metabolism of N-benzylamphetamine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for each metabolic step of N-benzylamphetamine have not been exhaustively characterized, studies on structurally related amphetamines suggest the involvement of the CYP2D6 and CYP3A4 isoforms.[4][5] For instance, CYP2D6 is known to be a key enzyme in the metabolism of amphetamine.[6]

A critical aspect of N-benzylamphetamine metabolism is its stereoselectivity. Both (+)- and (-)-N-benzylamphetamine undergo N-dealkylation and N-oxidation, but the rates of these reactions can differ between the enantiomers.[7] This stereoselective metabolism can lead to different pharmacokinetic and pharmacodynamic profiles for the individual enantiomers, a crucial consideration in drug development and toxicological assessment.

Analytical Methodologies for Metabolite Profiling

The identification and quantification of N-benzylamphetamine and its metabolites in biological matrices are essential for pharmacokinetic studies and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.

Table 1: Key Metabolites of N-benzylamphetamine and their Analytical Significance

| Metabolite | Metabolic Pathway | Analytical Significance |

| Amphetamine | N-Debenzylation | Pharmacologically active metabolite; indicates exposure to N-benzylamphetamine. |

| Methamphetamine | N-Debenzylation & N-methylation | Another active metabolite, though less directly formed from N-benzylamphetamine. |

| p-hydroxy-N-benzylamphetamine | Aromatic Hydroxylation | Major polar metabolite; useful for confirming N-benzylamphetamine use.[2] |

| N-benzyl-N-hydroxyamphetamine | N-Oxidation | Marker of the N-oxidation pathway.[1] |

| N-benzylamphetamine Nitrone | N-Oxidation | Further oxidation product of the hydroxylamine.[1] |

Experimental Protocol: In Vitro Metabolism of N-benzylamphetamine using Human Liver Microsomes

This protocol provides a framework for studying the metabolism of N-benzylamphetamine in a controlled in vitro environment.

Objective: To determine the metabolic stability and identify the major metabolites of N-benzylamphetamine using human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

N-benzylamphetamine

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add N-benzylamphetamine (final concentration typically 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot. This will precipitate the proteins and stop the enzymatic reaction.

-

Centrifugation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean vial for LC-MS/MS analysis to identify and quantify the remaining parent drug and the formed metabolites.

Workflow for In Vitro Metabolism Studies

Caption: A typical workflow for studying N-benzylamphetamine metabolism in vitro.

Experimental Protocol: GC-MS Analysis of N-benzylamphetamine and its Metabolites in Urine

This protocol outlines a general procedure for the extraction and analysis of N-benzylamphetamine and its primary metabolites from urine samples.

Objective: To identify and quantify N-benzylamphetamine, amphetamine, and methamphetamine in a urine sample.

Materials:

-

Urine sample

-

Internal standards (e.g., deuterated analogs)

-

Phosphate buffer (pH 6.0)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, isopropanol, dichloromethane, ammonium hydroxide

-

Derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA)

-

GC-MS system

Procedure:

-

Sample Preparation: To 1 mL of urine, add the internal standards and 2 mL of phosphate buffer (pH 6.0).

-

SPE Column Conditioning: Condition the SPE column sequentially with methanol and water.

-

Sample Loading: Load the prepared urine sample onto the SPE column.

-

Washing: Wash the column with 0.1 M HCl and then with methanol to remove interferences.

-

Elution: Elute the analytes from the column using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[2]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the residue in a suitable solvent and add the derivatizing agent (PFPA). Heat the mixture to facilitate the reaction. Derivatization is often necessary to improve the chromatographic properties and mass spectral fragmentation of the analytes.[8]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Conclusion and Future Directions

The metabolism of N-benzylamphetamine is a complex process involving multiple enzymatic pathways that significantly influence its pharmacological and toxicological profile. The primary routes of biotransformation—N-debenzylation, N-oxidation, and aromatic hydroxylation—are predominantly mediated by cytochrome P450 enzymes and exhibit stereoselectivity. Advanced analytical techniques such as LC-MS/MS and GC-MS are indispensable tools for the detailed characterization of its metabolic fate.

Future research should focus on elucidating the specific human CYP450 isoforms responsible for each metabolic pathway of N-benzylamphetamine. This will be critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism due to genetic polymorphisms. Furthermore, quantitative studies are needed to determine the relative contributions of each pathway to the overall clearance of the drug. A deeper understanding of the pharmacological activity of the various metabolites is also essential for a complete assessment of the in vivo effects of N-benzylamphetamine. This knowledge will be invaluable for the development of safer and more effective therapeutic agents and for the accurate interpretation of toxicological findings.

References

-

Hayakawa, K., et al. (1993). Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography. Biological & Pharmaceutical Bulletin, 16(8), 817-821. [Link]

-

Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man. Xenobiotica, 16(7), 691-698. [Link]

- Vural, N., & Üstün, I. (1997). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 27(3), 275-279.

- Caldwell, J. (1976). The metabolism of amphetamines in mammals. Drug metabolism reviews, 5(2), 219-280.

-

Sato, M., Mitsui, T., & Nagase, H. (2001). Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 277-289. [Link]

-

Musshoff, F., et al. (2004). Single-step procedure for gas chromatography-mass spectrometry screening and quantitative determination of amphetamine-type stimulants and related drugs in blood, serum, oral fluid and urine samples. Journal of Chromatography B, 810(1), 37-44. [Link]

-

Beckett, A. H., & Gibson, G. G. (1977). Identification of the in vitro N-oxidized metabolites of (+)- and (-)-N-benzylamphetamine. Journal of Pharmacy and Pharmacology, 29(12), 756-760. [Link]

-

Atanasov, V. N., & Tsvetkova, D. N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1615-1619. [Link]

-

Beckett, A. H., & Gibson, G. G. (1978). Stereochemistry of the metabolic incorporation of oxygen into (+)- and (-)-N-benzylamphetamine. Xenobiotica, 8(2), 73-83. [Link]

-

Ereshefsky, L., & Meyer, M. C. (2000). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug Metabolism and Disposition, 28(11), 1335-1344. [Link]

- Sawyers, W. G., & McCafferty, P. S. (n.d.). Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms. BASi.

-

Moody, D. E., et al. (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Drug metabolism and disposition, 28(3), 263-268. [Link]

- Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current protocols in toxicology, 74(1), e33.

- Thermo Fisher Scientific. (n.d.).

-

Sychev, D. A., et al. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of personalized medicine, 8(2), 13. [Link]

- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(2), 277.

-

Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

-

Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8797. [Link]

-

Meyer, M. R., & Maurer, H. H. (2009). The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers. Drug metabolism and disposition, 37(6), 1247-1255. [Link]

- Li, A. P. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, 78(1), 7-8.

- Agilent Technologies. (2007).

-

Peters, F. T., et al. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and bioanalytical chemistry, 404(8), 2329-2342. [Link]

- The Pharma Expert. (2020, September 15). Cytochrome P450 isozymes - pharmacology | CYP450 isoforms | CYP3A4 [Video]. YouTube.

- Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-8.

- Thermo Fisher Scientific. (n.d.).

- de la Torre, R., et al. (2012). Metabolic pathways of racemic (dl)-amphetamine in man.

-

Li, M., et al. (2024). Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies. Frontiers in Psychiatry, 14, 1308679. [Link]

Sources

- 1. Identification of the in vitro N-oxidized metabolites of (+)- and (-)-N-benzylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a method for the quantitation of benzphetamine metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on the human hepatic cytochrome P450 isozymes involved in the metabolism of 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB) enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human hepatic cytochrome P450 isozymes in the metabolism of racemic 3,4-methylenedioxyethylamphetamine and its single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry of the metabolic incorporation of oxygen into (+)- and (-)-N-benzylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal-imab-bg.org [journal-imab-bg.org]

Methodological & Application

Application Note: Structural Elucidation and Forensic Profiling of Benzyl(1-phenylpropan-2-yl)amine via GC-MS

This Application Note is structured to serve as a definitive technical guide for the identification, structural elucidation, and forensic profiling of Benzyl(1-phenylpropan-2-yl)amine (commonly known as N-Benzylamphetamine ).

Executive Summary & Forensic Context

Benzyl(1-phenylpropan-2-yl)amine is a secondary amine structurally characterized as the N-benzyl analog of amphetamine. In forensic chemistry and drug development, it holds critical significance for two reasons:

-

Illicit Impurity Profiling: It is a specific marker impurity found in methamphetamine synthesized via the Leuckart method or reductive amination involving benzylamine precursors. Its presence provides tactical intelligence regarding the synthetic route employed by clandestine laboratories.

-

Metabolic Analysis: It is a primary metabolite of the anorectic drug Benzphetamine (Didrex), formed via N-demethylation. Distinguishing this metabolite from illicit methamphetamine intake is crucial for toxicological interpretation.

This guide details the fragmentation kinetics, extraction protocols, and differentiation strategies required to validly identify this compound.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | N-Benzyl-1-phenylpropan-2-amine |

| Common Name | N-Benzylamphetamine |

| Molecular Formula | |

| Molecular Weight | 225.33 g/mol |

| Structure | Secondary amine with a phenethylamine backbone and an N-benzyl substitution. |

| Key Isomers | N,N-Dimethyl-1,2-diphenylethylamine; 1,3-Diphenyl-2-propylamine. |

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Amine impurities are basic. To extract them from biological matrices (urine/plasma) or synthesis mixtures, the pH must be adjusted to

-

Alkalinization: Aliquot 1.0 mL of sample. Add 200 µL of 1.0 M KOH (aq) to adjust pH to ~12.

-

Extraction: Add 2.0 mL of extraction solvent (Chlorobutane or Ethyl Acetate).

-

Note: Chlorobutane is preferred for cleaner extracts; Ethyl Acetate provides higher recovery but extracts more matrix noise.

-

-

Agitation: Vortex for 2 minutes at 2000 RPM.

-

Separation: Centrifuge at 3000 RPM for 5 minutes.

-

Reconstitution: Transfer the organic (upper) layer to a GC vial.

-

Optional Derivatization: Evaporate to dryness under

at 40°C and reconstitute in 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride). Incubate at 60°C for 20 mins. (See Section 5 for rationale).

-

GC-MS Instrument Parameters

Rationale: A non-polar capillary column is standard for amphetamine-type stimulants. The temperature program must be slow enough to resolve N-benzylamphetamine from its close structural isomers (e.g., N,N-dimethyl-1,2-diphenylethylamine).

| Parameter | Setting |

| Column | DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temp | 250°C (Splitless mode, 1 min purge) |

| Transfer Line | 280°C |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C |

| Oven Program | 80°C (1 min) |

| Scan Range |

Fragmentation Analysis (Mechanism & Interpretation)

In Electron Ionization (70 eV), Benzyl(1-phenylpropan-2-yl)amine undergoes predictable fragmentation driven by charge localization on the nitrogen atom.

Primary Mechanism: Alpha-Cleavage (The Diagnostic Peak)

The most dominant and diagnostic fragmentation pathway for phenethylamines is

-

The radical cation forms at the nitrogen.

-

The bond between the

-carbon (C2 of the propyl chain) and the benzylic carbon (C1) breaks. -

The benzyl radical (

) is expelled. -

Result: The charge is retained on the nitrogen-containing fragment (iminium ion).

Calculation of the Base Peak:

This ion (

Secondary Mechanism: Tropylium Ion Formation

The benzyl group attached to the nitrogen (or the benzyl radical lost during

-

Peak:

91. -

Abundance: High (often 40–90% of base peak).

-

Further Fragmentation: The tropylium ion loses acetylene (

, 26 Da) to form the cyclopentadienyl cation at

Molecular Ion[3][4]

-

Peak:

225. -

Abundance: Very low (<5%).[1] Secondary amines fragment easily; the molecular ion is often barely visible, making the

134 fragment critical for identification.

Summary of Key Ions

| m/z | Identity | Mechanism | Relative Abundance |

| 134 | Base Peak | 100% | |

| 91 | Tropylium | Benzyl cleavage / Rearrangement | 40-80% |

| 65 | Cyclopentadienyl | Fragmentation of | 10-20% |

| 225 | Molecular Ion | Parent | < 5% |

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation kinetics and the experimental decision tree for confirming this specific isomer.

Figure 1: Mechanistic fragmentation pathway of N-benzylamphetamine under EI-MS, including derivatization logic for structural confirmation.

Advanced Validation: Derivatization Strategy

Because isomers like N,N-dimethyl-1,2-diphenylethylamine also have a molecular weight of 225, relying solely on underivatized spectra can be risky.

Protocol: React the sample with Trifluoroacetic Anhydride (TFAA).

-

Reaction: The secondary amine hydrogen is replaced by a trifluoroacetyl group (

, mass 97). -

Mass Shift:

Da. -

New Fragmentation:

-

The TFA derivative will still undergo

-cleavage (loss of the benzyl group from the propyl chain). -

Diagnostic Ion:

. -

Observation: If you see a shift from Base Peak 134 (native) to Base Peak 230 (TFA derivative), the structure is confirmed as N-benzylamphetamine. Tertiary amine isomers will not react with TFAA, or will fragment differently.

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link][1]

-

National Institute of Standards and Technology (NIST). (2023). Benzphetamine Mass Spectrum (Related Metabolite Data). NIST Chemistry WebBook, SRD 69. [Link]

-

Verweij, A. M. A. (1989). Impurities in illicit amphetamine: A review. Forensic Science International, 42(1-2), 1-26. (Foundational text on Leuckart impurities). [Link]

Sources

Solid phase extraction (SPE) of Benzyl(1-phenylpropan-2-yl)amine for forensic analysis

Application Note: Forensic Analysis of Benzyl(1-phenylpropan-2-yl)amine

A Robust Solid Phase Extraction (SPE) Protocol for High-Recovery Isolation from Biological Matrices

Abstract

The proliferation of novel psychoactive substances (NPS), including designer amphetamines like Benzyl(1-phenylpropan-2-yl)amine, presents a significant challenge for forensic toxicology laboratories.[1] These complex investigations demand highly selective and efficient sample preparation methods to isolate target analytes from intricate biological matrices such as plasma, serum, and urine.[2][3] This application note details a comprehensive and validated protocol for the solid phase extraction (SPE) of Benzyl(1-phenylpropan-2-yl)amine. The methodology leverages a mixed-mode cation-exchange sorbent, which employs a dual retention mechanism to achieve superior cleanup and high, reproducible analyte recovery. We provide detailed, step-by-step protocols, explain the chemical rationale behind each step, and offer guidance for subsequent analysis by LC-MS/MS or GC-MS, ensuring the method's integrity and applicability in a forensic setting.

Introduction: The Analytical Challenge

Benzyl(1-phenylpropan-2-yl)amine is a secondary amine and a structural analog of amphetamine and methamphetamine. Its classification as a designer drug necessitates its accurate detection in forensic casework. Biological samples, however, contain a multitude of endogenous compounds (e.g., salts, proteins, phospholipids) that can interfere with analysis, causing matrix effects and compromising data quality.[3]

Solid Phase Extraction (SPE) is a preferred technique over simpler methods like liquid-liquid extraction (LLE) because it provides superior sample cleanup, reduces solvent consumption, and allows for analyte concentration.[2][4] For basic compounds like Benzyl(1-phenylpropan-2-yl)amine, a mixed-mode SPE strategy offers the most rigorous approach to eliminating interferences.[5]

Chemical Principles: A Dual-Mechanism Approach

Analyte Properties

Benzyl(1-phenylpropan-2-yl)amine possesses two key structural features that dictate the extraction strategy:

-

A Basic Secondary Amine Group: This group can be protonated under acidic to neutral conditions (pH < ~9), acquiring a positive charge.

-

Multiple Phenyl Rings: These aromatic structures impart significant non-polar (hydrophobic) character to the molecule.

This dual nature makes it an ideal candidate for mixed-mode SPE, which combines reversed-phase and ion-exchange chromatography principles.

Caption: The dual retention and selective elution mechanism of mixed-mode SPE.

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., UCT Clean Screen® DAU, Agilent SampliQ SCX, or equivalent), 130-200 mg, 3-6 mL reservoir.

-

Reagents:

-

Methanol (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade)

-

Ammonium Hydroxide (Concentrated, ~28%)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Sodium Phosphate Monobasic and Dibasic (for buffer preparation)

-

-

Apparatus:

-

SPE Vacuum Manifold

-

Centrifuge

-

Nitrogen Evaporator

-

Vortex Mixer

-

Analytical Balance and pH meter

-

Glass test tubes (13 x 100 mm)

-

-

Standards:

-

Benzyl(1-phenylpropan-2-yl)amine certified reference material.

-

Appropriate deuterated internal standard (e.g., Methamphetamine-d5).

-

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of Reagents

-

100 mM Phosphate Buffer (pH 6.0): Prepare by titrating a solution of 100 mM sodium phosphate monobasic with sodium phosphate dibasic until the pH is 6.0 ± 0.1.

-

Acidic Wash (0.1 M HCl): Dilute concentrated HCl in deionized water.

-

Elution Solvent (DCM/IPA/NH₄OH 78:20:2 v/v/v): Prepare fresh daily. In a glass container, carefully add 2 mL of concentrated ammonium hydroxide to 20 mL of isopropanol and mix. Add 78 mL of dichloromethane and mix thoroughly. [6][7]

Sample Pretreatment

The goal is to adjust the sample pH and prepare it for loading onto the SPE cartridge.

-

For Urine Samples:

-

Pipette 1-2 mL of urine into a glass test tube.

-

Add the deuterated internal standard.

-

Add an equal volume of 100 mM Phosphate Buffer (pH 6.0).

-

Vortex for 30 seconds.

-

-

For Plasma/Serum Samples:

-

Pipette 1 mL of plasma/serum into a glass test tube.

-

Add the deuterated internal standard.

-

Add 2 mL of 100 mM Phosphate Buffer (pH 6.0).

-

Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to pellet precipitated proteins.

-

The supernatant is the sample to be loaded.

-

Expert's Note: The pH 6 buffer ensures the analyte is fully protonated for strong binding to the cation-exchange sites. For plasma, dilution and centrifugation remove the bulk of proteins which could otherwise clog the SPE cartridge. [8]

Solid Phase Extraction Procedure

Caption: Step-by-step SPE workflow for Benzyl(1-phenylpropan-2-yl)amine.

-

Condition Cartridge:

-

Pass 3 mL of Methanol through the cartridge.

-

Pass 3 mL of Deionized Water.

-

Pass 1 mL of 100 mM Phosphate Buffer (pH 6.0). Do not allow the sorbent to go dry.

Expert's Note: Conditioning wets the sorbent and activates the functional groups for optimal analyte interaction.

-

-

Load Sample:

-

Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate of 1-2 mL/minute.

Expert's Note: A slow flow rate is critical to ensure sufficient residence time for the analyte to interact with and bind to the sorbent.

-

-

Wash Cartridge:

-

Wash 1: Add 3 mL of Deionized Water to wash away salts and polar matrix components.

-

Wash 2: Add 1 mL of 0.1 M HCl to remove acidic and neutral interferences. [6] * Wash 3: Add 3 mL of Methanol to remove non-polar, lipophilic interferences. [6] > Expert's Note: This three-step wash sequence is the key to a clean extract. Each wash targets a different class of interferences while the analyte remains bound.

-

-

Dry Sorbent:

-

Dry the cartridge thoroughly under full vacuum (10-15 inHg) for 5-10 minutes.

Expert's Note: This is arguably the most critical step. Residual water or methanol can neutralize the basic elution solvent, leading to poor or no analyte recovery.

-

-

Elute Analyte:

-

Place clean collection tubes in the manifold.

-

Add 3 mL of the freshly prepared Elution Solvent (DCM/IPA/NH₄OH).

-

Allow the solvent to soak for 1 minute, then slowly draw it through at a rate of 1-2 mL/minute.

Expert's Note: The basic elution solvent neutralizes the analyte's charge, breaking the primary retention mechanism and allowing it to be washed off the sorbent.

-

-

Evaporate and Reconstitute:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the appropriate mobile phase for your LC-MS/MS or GC-MS system.

-

Vortex and transfer to an autosampler vial for analysis.

-

Expected Performance & Data

This mixed-mode SPE method is expected to yield high analyte recovery and excellent precision, suitable for quantitative forensic analysis. The validation of methods for similar amphetamine-type compounds demonstrates the robustness of this approach. [5][9]

| Parameter | Expected Result | Justification |

|---|---|---|

| Analyte Recovery | > 85% | The dual retention mechanism securely binds the analyte during aggressive wash steps, minimizing loss. [5] |

| Precision (%RSD) | < 10% | The standardized, multi-step protocol ensures high reproducibility between samples. [9] |

| Extract Cleanliness | High | The targeted wash steps effectively remove a wide range of matrix interferences. [6] |

| LOD / LOQ | Low ng/mL range | The ability to concentrate the analyte from a larger sample volume (1-2 mL) into a small final volume (100 µL) enhances sensitivity. [5]|

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Low/No Recovery | 1. Incomplete sorbent drying. 2. Elution solvent not prepared fresh. 3. Incorrect sample pH. 4. Loading/elution flow rate too fast. | 1. Increase drying time under full vacuum. 2. Always prepare elution solvent fresh daily. 3. Verify buffer pH is 6.0 ± 0.1. 4. Ensure flow rates are 1-2 mL/min. |

| Poor Reproducibility | 1. Inconsistent flow rates. 2. Incomplete protein precipitation (plasma). 3. Sorbent bed drying out during conditioning. | 1. Use a manifold with flow control valves. 2. Ensure proper centrifugation. 3. Do not let sorbent go dry between conditioning and loading. |

| Dirty Extract / Matrix Effects | 1. Insufficient or incorrect washing. 2. Sample volume too large for cartridge capacity. | 1. Ensure all wash steps are performed with the correct volumes and solvents. 2. Use a larger SPE cartridge or reduce the sample volume. |

Conclusion

The described mixed-mode solid phase extraction protocol provides a highly effective and reliable method for the isolation of Benzyl(1-phenylpropan-2-yl)amine from complex biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent removal of matrix interferences, leading to high analyte recovery and clean extracts. This robustness is essential for meeting the stringent requirements of forensic toxicological analysis, ensuring accurate and defensible quantitative results for use in criminal justice and public health.

References

-

LCGC International. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. [Link]

-

Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

-

Kantisto BV. (2014, March 3). Analyzing Amphetamines and Bath Salts with SPE and LC–MS-MS. [Link]

-

AIR Unimi. (n.d.). Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic. [Link]

-

Brazilian Journal of Analytical Chemistry. (2022). Forensic Analysis of Illicit Drugs and Novel Psychoactive Substances in Wastewater. [Link]

-

Taylor & Francis Online. (2021, August 11). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. [Link]

-

The Aquila Digital Community. (n.d.). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry. [Link]

-

ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

-

Acibadem Labmed. (n.d.). Method Selection and Validation in Analytical Toxicology. [Link]

-

ARPN Journals. (n.d.). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. [Link]

-

LCGC International. (n.d.). The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. [Link]

-

Academic Strive. (2024, October 9). Designer Drugs: An Escalating Challenges for Forensic Investigators. [Link]

-

Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]

-

Biotage. (2025, December 6). Bioanalytical sample preparation. [Link]

Sources

- 1. ojp.gov [ojp.gov]

- 2. Development and Validation of Ase Extraction Compared to Standard Spe Technique in Forensic Toxicology: A Study on Whole Blood Samples for Psychoactive Drugs, Antagonists, Medications, and Anesthetic [air.unimi.it]

- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brjac.com.br [brjac.com.br]

- 5. agilent.com [agilent.com]

- 6. unitedchem.com [unitedchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biotage.com [biotage.com]

- 9. tandfonline.com [tandfonline.com]

Forensic Application Note: Mechanistic Profiling and Synthesis of N-Benzylamphetamine

This Application Note is structured for forensic chemists, analytical scientists, and drug profiling experts. It focuses on the mechanistic origin of N-benzylamphetamine as a specific impurity marker in Leuckart-based amphetamine synthesis and provides a validated protocol for synthesizing this compound as an analytical reference standard.

Part 1: Executive Summary & Forensic Significance

In the forensic profiling of illicit amphetamine, impurity signatures provide critical intelligence regarding the synthetic route and precursor origin.[1] While N-formylamphetamine and 4-methyl-5-phenylpyrimidine are the canonical markers of the Leuckart reaction (condensation of Phenyl-2-propanone with formamide), the presence of N-benzylamphetamine offers a deeper layer of intelligence.

N-benzylamphetamine is not a direct byproduct of the P-2-P to amphetamine conversion. Instead, it serves as a Precursor Purity Marker . Its formation necessitates the presence of benzaldehyde within the reaction matrix. Benzaldehyde is a common contaminant in P-2-P synthesized via the oxidation of ephedrine or the hydrolysis of benzyl cyanide, and it can also form via oxidative degradation of P-2-P.

Understanding the conditions that favor N-benzylamphetamine formation allows forensic chemists to:

-

Back-trace precursor quality: High levels of NBA suggest "dirty" P-2-P containing benzaldehyde.

-

Differentiate batches: The ratio of NBA to other impurities acts as a batch signature.

-

Validate analytical methods: Using synthesized reference standards to confirm retention times and mass spectral fragmentation.

Part 2: Mechanistic Pathways (The "Benzaldehyde Vector")

The Leuckart reaction relies on the reductive amination of a ketone (P-2-P) using formic acid or ammonium formate as the hydrogen donor. The formation of N-benzylamphetamine is a secondary parasitic reaction .

The Primary Pathway (Amphetamine Production)

P-2-P reacts with formamide/ammonium formate to yield N-formylamphetamine .[2] Acid hydrolysis then converts this intermediate to Amphetamine .

The Impurity Pathway (N-Benzylamphetamine)

If Benzaldehyde is present (as a contaminant), it competes with P-2-P.

-

Condensation: Benzaldehyde reacts with the newly formed Amphetamine (amine source) to form an Imine (Schiff Base) .

-

Reduction: The Leuckart conditions (Formic acid,

T > 160°C) are sufficiently reducing to convert this imine into the secondary amine, N-benzylamphetamine .

Pathway Visualization

The following diagram illustrates the divergence between the main drug synthesis and the impurity formation.

Figure 1: Mechanistic divergence in Leuckart synthesis. The presence of benzaldehyde triggers a secondary reductive amination cycle with the product (amphetamine), generating N-benzylamphetamine.

Part 3: Experimental Protocols

Safety Warning: Amphetamine is a controlled substance. The following protocols are for the synthesis of analytical reference standards by authorized personnel in licensed facilities. All procedures must comply with local DEA/Home Office regulations.

Protocol A: Targeted Synthesis of N-Benzylamphetamine Reference Standard

This method uses a clean reductive amination (Borohydride reduction) to produce a high-purity standard for GC-MS calibration. It avoids the "messy" Leuckart matrix to ensure high yield and easier purification.

Reagents:

-

Amphetamine freebase (10 mmol)

-

Benzaldehyde (10 mmol)

-

Methanol (dry, 50 mL)

-

Sodium Borohydride (NaBH

) (15 mmol) -

Magnesium Sulfate (MgSO

)

Step-by-Step Methodology:

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of Amphetamine freebase in 30 mL of dry methanol.

-

Add 1.06 g (10 mmol) of Benzaldehyde dropwise while stirring.

-

Add 2 g of anhydrous MgSO

(to absorb water and drive equilibrium). -

Stir at Room Temperature (RT) for 4 hours. Checkpoint: Solution typically turns yellow indicating imine formation.

-

-

Reduction:

-

Cool the flask to 0°C in an ice bath.

-

Slowly add NaBH

(0.57 g, 15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -

Allow the mixture to warm to RT and stir for an additional 2 hours.

-

-

Work-up:

-

Quench the reaction with 10 mL water.

-

Evaporate methanol under reduced pressure.[3]

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Dry combined organic layers over Na

SO

-

-

Purification (Salt Formation):

Protocol B: Leuckart "Stress Test" (Simulating Impurity Formation)

To study the impurity profile under authentic illicit conditions, this protocol simulates a "dirty" Leuckart reaction.

Conditions:

-

Stoichiometry: P-2-P (1.0 eq) + Ammonium Formate (4.0 eq) + Benzaldehyde Spike (0.2 eq) .

-

Temperature: 165°C (Reflux).

-

Duration: 4 hours.

Procedure: